Cas no 2096334-15-3 (3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid)
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
- WID33415
- Y2453
- (3-((4-Fluorophenyl)(hydroxy)methyl)phenyl)boronic acid
- [3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid
-
- MDL: MFCD22192457
- Inchi: 1S/C13H12BFO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8,13,16-18H
- InChI Key: UFILTVUOKUKUTP-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C=CC=C(B(O)O)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 257
- Topological Polar Surface Area: 60.7
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB335487-1 g |
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, 96%; . |
2096334-15-3 | 96% | 1g |
€205.20 | 2023-04-26 | |
| abcr | AB335487-5 g |
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, 96%; . |
2096334-15-3 | 96% | 5g |
€535.00 | 2023-04-26 | |
| abcr | AB335487-1g |
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, 96%; . |
2096334-15-3 | 96% | 1g |
€205.20 | 2025-03-19 | |
| abcr | AB335487-5g |
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, 96%; . |
2096334-15-3 | 96% | 5g |
€535.00 | 2025-03-19 | |
| A2B Chem LLC | AX55353-1g |
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid |
2096334-15-3 | 96% | 1g |
$75.00 | 2024-04-20 | |
| A2B Chem LLC | AX55353-5g |
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid |
2096334-15-3 | 96% | 5g |
$209.00 | 2024-04-20 | |
| Ambeed | A228155-25g |
(3-((4-Fluorophenyl)(hydroxy)methyl)phenyl)boronic acid |
2096334-15-3 | 97% | 25g |
$461.0 | 2024-07-28 |
3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
Introduction to 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic Acid (CAS No. 2096334-15-3)
3-[(4-Fluorophenyl(hydroxy)methyl)phenylboronic acid] is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 2096334-15-3, is a boronic acid derivative with a unique structural framework that makes it particularly valuable for various applications, especially in the development of novel drug candidates and advanced materials.
The molecular structure of this compound features a phenyl ring substituted with a (4-fluorophenyl)(hydroxy)methyl) group, which imparts distinct chemical properties that are highly beneficial for medicinal chemistry and synthetic applications. The presence of a boronic acid functional group enhances its reactivity, making it an excellent candidate for Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.
In recent years, boronic acid derivatives have become increasingly important in drug discovery due to their ability to form stable complexes with carbohydrates and other biomolecules. This property has been leveraged in the development of antiviral and anticancer agents, where boronic acids serve as key components in inhibiting enzymes that are crucial for viral replication and tumor growth. The 4-fluorophenyl moiety in this compound adds an additional layer of functionality, influencing its electronic properties and interactions with biological targets.
One of the most compelling aspects of 3-[(4-Fluorophenyl(hydroxy)methyl)phenylboronic acid] is its potential application in the field of green chemistry. Boronic acids are known for their high selectivity and mild reaction conditions, which align well with the principles of sustainable chemical synthesis. The use of this compound in catalytic processes can reduce waste and improve efficiency, making it an attractive option for industrial applications.
The pharmaceutical industry has been particularly interested in this compound due to its role as a building block for more complex molecules. Researchers have explored its utility in the synthesis of kinase inhibitors, which are essential for treating various forms of cancer. The hydroxymethyl group provides a versatile handle for further functionalization, allowing chemists to tailor the compound's properties to specific biological targets.
Recent studies have also highlighted the potential of this compound in materials science, particularly in the development of organic electronic devices. Boronic acids can be incorporated into polymers and other materials to enhance their thermal stability and mechanical strength. This has opened up new possibilities for creating advanced materials that can be used in flexible electronics, sensors, and other high-tech applications.
The synthesis of 3-[(4-Fluorophenyl(hydroxy)methyl)phenylboronic acid] is another area where this compound stands out. The synthetic route involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating its use in both academic research and industrial settings.
In conclusion, 3-[(4-Fluorophenyl(hydroxy)methyl)phenylboronic acid (CAS No. 2096334-15-3) is a multifaceted compound with significant potential across multiple domains. Its unique structural features make it an invaluable tool for pharmaceutical chemists, materials scientists, and researchers working on green chemistry initiatives. As our understanding of its properties continues to grow, so too will its applications in these fields.
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